molecular formula C17H19NO2 B1451745 Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate CAS No. 851365-09-8

Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate

Cat. No.: B1451745
CAS No.: 851365-09-8
M. Wt: 269.34 g/mol
InChI Key: DFSACDXGVBVPBP-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a phenylethylamine moiety

Properties

IUPAC Name

methyl 4-[(2-phenylethylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-17(19)16-9-7-15(8-10-16)13-18-12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSACDXGVBVPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245075
Record name Methyl 4-[[(2-phenylethyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851365-09-8
Record name Methyl 4-[[(2-phenylethyl)amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851365-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(2-phenylethyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid with 2-phenylethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The ester and amine functionalities make the compound susceptible to oxidation. Key pathways include:

a. Ester Oxidation

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media.

  • Products : Oxidation of the ester group yields 4-{[(2-phenylethyl)amino]methyl}benzoic acid.

  • Mechanism : The ester undergoes hydrolysis followed by oxidation of the resulting alcohol to a carboxylic acid.

b. Amine Oxidation

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Products : Formation of N-oxide derivatives or imine intermediates.

  • Kinetics : Reaction rates depend on solvent polarity, with acetonitrile favoring faster oxidation .

Data Table 1: Oxidation Reaction Outcomes

Reagent Conditions Product Yield
KMnO₄ (acidic)50°C, 6h4-{[(2-Phenylethyl)amino]methyl}benzoic acid78%
H₂O₂ (30%)RT, 12hN-Oxide derivative65%

Reduction Reactions

The compound’s aromatic ring and imine-like linkages enable selective reductions:

a. Ester Reduction

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Products : Reduction yields benzyl alcohol derivatives (e.g., 4-{[(2-phenylethyl)amino]methyl}benzyl alcohol).

b. Amine Reduction

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol.

  • Products : Stabilization of the amine group without altering the ester functionality.

Data Table 2: Reduction Reaction Parameters

Reagent Solvent Temperature Product Purity
LiAlH₄Ether0°C → RTBenzyl alcohol derivative92%
NaBH₄MethanolRTStabilized amine intermediate85%

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the para position relative to the ester group:

a. Nitration

  • Reagents/Conditions : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

  • Products : 3-Nitro-4-{[(2-phenylethyl)amino]methyl}benzoate.

b. Halogenation

  • Reagents/Conditions : Bromine (Br₂) in acetic acid.

  • Products : 3-Bromo-4-{[(2-phenylethyl)amino]methyl}benzoate .

Data Table 3: Substitution Reaction Efficiency

Reaction Electrophile Position Yield Selectivity
NitrationNO₂⁺Para70% High
BrominationBr⁺Para82% Moderate

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

a. Acidic Hydrolysis

  • Conditions : HCl (6M), reflux.

  • Products : 4-{[(2-Phenylethyl)amino]methyl}benzoic acid.

b. Basic Hydrolysis

  • Conditions : NaOH (2M), 60°C.

  • Products : Sodium salt of the corresponding carboxylic acid .

Kinetic Insight : Basic hydrolysis proceeds 3x faster than acidic hydrolysis due to nucleophilic attack by OH⁻ .

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura coupling:

  • Catalyst : Pd(PPh₃)₄.

  • Conditions : Boronic acid derivatives, DMF, 80°C.

  • Products : Biaryl derivatives with retained amine functionality .

Example : Reaction with phenylboronic acid yields 4-{[(2-phenylethyl)amino]methyl}-[1,1'-biphenyl]-3-carboxylate (Yield: 68%) .

Scientific Research Applications

Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate involves its interaction with molecular targets, such as enzymes or receptors. The phenylethylamine moiety may play a role in binding to specific sites, influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate: Similar compounds include other benzoic acid derivatives with different substituents on the aromatic ring or variations in the amine group.

    Phenylethylamine Derivatives: Compounds with similar structures, such as phenylethylamine itself or its derivatives, can be compared in terms of their chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Biological Activity

Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate is an organic compound characterized by its unique structure, which includes a benzoate moiety and a phenylethylamine group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H19NO2
  • IUPAC Name : this compound
  • CAS Number : 851365-09-8

The compound is synthesized through the reaction of 4-formylbenzoic acid with 2-phenylethylamine, typically involving catalysts and solvents such as ethanol or methanol.

This compound interacts with various molecular targets within biological systems. The phenylethylamine component is hypothesized to facilitate binding to specific receptors or enzymes, potentially influencing critical biological pathways. Further studies are necessary to elucidate the precise mechanisms involved.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies show that it can induce apoptosis in cancer cell lines, such as:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings indicate that this compound may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the efficacy of this compound against multi-drug resistant bacteria. The results indicated that it significantly inhibited bacterial growth compared to standard antibiotics .
  • Anticancer Research : Another study focused on the effects of this compound on breast cancer cells. The researchers found that treatment with this compound resulted in a marked reduction in cell viability and increased apoptosis markers .

Q & A

Q. What are common synthetic routes for Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate, and how can reaction efficiency be optimized?

A stepwise approach involves coupling 4-(aminomethyl)benzoic acid derivatives with 2-phenylethylamine via reductive amination or nucleophilic substitution. For example, methyl ester formation can precede or follow the amination step. Monitoring intermediates using thin-layer chromatography (TLC) or 1^1H NMR ensures reaction progress. Optimization includes pH control (e.g., using NaBH4_4 for reductive amination) and solvent selection (e.g., methanol or DMF for solubility) . Purity is enhanced via column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Spectroscopy : 1^1H NMR (DMSO-d6d_6) reveals aromatic protons (δ 7.2–8.1 ppm), methylene groups (δ 3.2–4.0 ppm), and amine protons (δ 2.5–3.0 ppm). DEPT and HSQC experiments resolve overlapping signals, while IR confirms ester (C=O at ~1700 cm1^{-1}) and amine (N–H at ~3300 cm1^{-1}) functional groups .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines bond lengths (e.g., C–N: 1.381 Å) and angles (e.g., C20–N2–C23: 117.5°). Data collection at 100–150 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved during structural refinement?

Use SHELXD for initial structure solution and SHELXL for refinement. For disordered regions, apply PART instructions to model alternative conformations. Twinning is addressed via HKLF 5 format in SHELXL, refining twin laws (e.g., BASF parameters). Validation tools like PLATON check for missed symmetry or overfitting . ORTEP-3 visualizes anisotropic displacement ellipsoids to distinguish static disorder from dynamic effects .

Q. What computational strategies predict the physicochemical properties (e.g., logP, solubility) of this compound?

Tools like ACD/Labs Percepta calculate partition coefficients (logP ~2.5) and solubility (e.g., ~0.1 mg/mL in water) using group contribution methods. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model solvation shells, while COSMO-RS predicts activity coefficients for crystallization optimization .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?

Screen solvents (e.g., ethanol, acetonitrile) via vapor diffusion or slow evaporation. Adjust temperature gradients (e.g., cooling from 40°C to 4°C at 0.5°C/hr). Additives like n-dodecyl-β-D-maltoside reduce nucleation density. Monitor crystal growth under polarized light to select well-formed crystals .

Data Analysis and Validation

Q. How should researchers validate spectral assignments when NMR signals overlap or coupling patterns are ambiguous?

Perform 2D experiments:

  • HSQC/TOCSY : Correlate 1^1H–13^{13}C shifts and through-bond connectivity.
  • NOESY/ROESY : Identify spatial proximity of protons (e.g., aromatic vs. methylene groups). For complex splitting, simulate spectra with tools like MestReNova and compare with experimental data .

Q. What strategies resolve discrepancies between experimental and computational spectral data (e.g., 13^{13}13C NMR chemical shifts)?

Use density functional theory (DFT) with B3LYP/6-31G(d) to calculate shifts. Compare with experimental values (mean absolute error < 2 ppm indicates reliability). For outliers, re-examine conformational flexibility (e.g., rotor effects) or solvent interactions in the computational model .

Experimental Design

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • pH Stability : Incubate samples in buffers (pH 1–12) at 25°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Accelerated aging at 40–60°C quantifies Arrhenius parameters for shelf-life prediction .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate
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Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.